molecular formula C12H9N3O2S2 B13823283 2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B13823283
M. Wt: 291.4 g/mol
InChI Key: WJWWJNLCMMVPAZ-UHFFFAOYSA-N
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Description

2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine analogs, which are crucial in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step reactions. One common method includes the treatment of 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)benzoic acids with acetic anhydride . This reaction proceeds through intramolecular acylation at the N-1 atom of the pyrimidinone part of the molecule .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acylation, various oxidizing agents for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, acylation reactions typically yield acylated derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Properties

Molecular Formula

C12H9N3O2S2

Molecular Weight

291.4 g/mol

IUPAC Name

2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C12H9N3O2S2/c13-9(16)4-15-6-14-11-10(12(15)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H2,13,16)

InChI Key

WJWWJNLCMMVPAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N

Origin of Product

United States

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